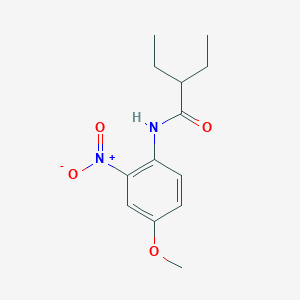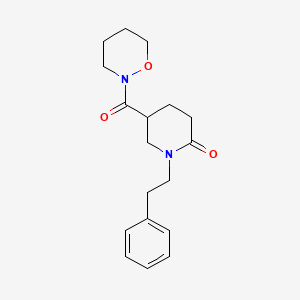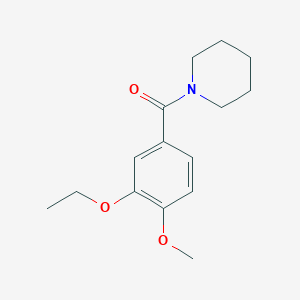
5-nitro-N,N'-bis(tetrahydro-2-furanylmethyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N,N'-bis(tetrahydro-2-furanylmethyl)isophthalamide, commonly known as NTBI, is a chemical compound with potential applications in scientific research. It is a nitroaromatic compound that has been found to have interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of NTBI is not fully understood, but it is thought to involve the formation of reactive intermediates that can interact with cellular components. The nitro group in NTBI can undergo reduction to form nitroso and hydroxylamine derivatives, which can then react with cellular thiols and metal ions. These reactions can lead to the formation of adducts that can disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects:
NTBI has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, NTBI has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
NTBI has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high yield. Additionally, NTBI has been found to be stable under various conditions, making it a useful tool for investigating the effects of nitroaromatic compounds on biological systems. However, NTBI also has some limitations. It has been found to be toxic to some cell types, and it can have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on NTBI. One area of interest is the development of NTBI-based prodrugs for cancer therapy. Additionally, further investigation is needed to fully understand the mechanism of action of NTBI and its effects on cellular processes. Finally, the potential use of NTBI as an antimicrobial agent warrants further investigation, particularly given the increasing prevalence of antibiotic-resistant bacterial strains.
Conclusion:
In conclusion, NTBI is a nitroaromatic compound with potential applications in scientific research. It is easy to synthesize and has been found to have interesting biochemical and physiological effects. While there are some limitations to its use, NTBI has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of NTBI and its potential applications in cancer therapy and antimicrobial research.
Synthesis Methods
The synthesis of NTBI involves the reaction of isophthalic acid with tetrahydrofuran and nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
NTBI has been found to have potential applications in scientific research. It has been shown to have antimicrobial properties, and it has been used in studies to investigate the effects of nitroaromatic compounds on bacterial growth. Additionally, NTBI has been used in studies to investigate the role of nitroaromatic compounds in cancer therapy. It has been found to have potential as a prodrug that could be activated by enzymes present in cancer cells, leading to the release of toxic agents that could selectively kill cancer cells.
properties
IUPAC Name |
5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c22-17(19-10-15-3-1-5-26-15)12-7-13(9-14(8-12)21(24)25)18(23)20-11-16-4-2-6-27-16/h7-9,15-16H,1-6,10-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRAKKODIDKUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)
![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)

![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
